Sperabillin A

Description

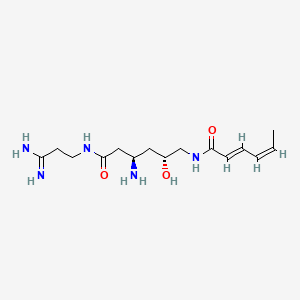

Structure

2D Structure

3D Structure

Properties

CAS No. |

111337-86-1 |

|---|---|

Molecular Formula |

C15H27N5O3 |

Molecular Weight |

325.41 g/mol |

IUPAC Name |

(3R,5R)-3-amino-N-(3-amino-3-iminopropyl)-6-[[(2E,4Z)-hexa-2,4-dienoyl]amino]-5-hydroxyhexanamide |

InChI |

InChI=1S/C15H27N5O3/c1-2-3-4-5-14(22)20-10-12(21)8-11(16)9-15(23)19-7-6-13(17)18/h2-5,11-12,21H,6-10,16H2,1H3,(H3,17,18)(H,19,23)(H,20,22)/b3-2-,5-4+/t11-,12-/m1/s1 |

InChI Key |

OAXPQNCOMDEHMJ-FHNIRRRCSA-N |

Isomeric SMILES |

C/C=C\C=C\C(=O)NC[C@@H](C[C@H](CC(=O)NCCC(=N)N)N)O |

Canonical SMILES |

CC=CC=CC(=O)NCC(CC(CC(=O)NCCC(=N)N)N)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Sperabillin A; |

Origin of Product |

United States |

Foundational & Exploratory

Sperabillin A: A Technical Guide to a Pseudo-Peptide Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sperabillin A is a pseudo-peptide antibiotic isolated from the Gram-negative bacterium Pseudomonas fluorescens. It exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains. Its mechanism of action involves the simultaneous inhibition of several key cellular processes: DNA, RNA, protein, and cell wall biosynthesis. This multi-targeted approach suggests a lower propensity for the development of bacterial resistance, making this compound and its derivatives promising candidates for further investigation in the field of antimicrobial drug discovery. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activity, and detailed experimental protocols for its isolation and characterization.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. The discovery and development of novel antimicrobial agents with unique mechanisms of action are therefore of paramount importance. This compound, a member of the sperabillin family of antibiotics, was first isolated from the culture broth of Pseudomonas fluorescens YK-437[1]. It is a pseudo-peptide containing a 2-amidinoethylamino moiety and a 2,4-hexadienoyl moiety, which are crucial for its biological activity[2]. This document serves as an in-depth technical resource for researchers and professionals involved in the study and development of new antibacterial agents.

Chemical Properties

This compound is characterized by the following chemical properties:

-

Molecular Formula: C₁₅H₂₇N₅O₃

-

CAS Number: 111337-86-1

The chemical structure of this compound is presented below:

Antimicrobial Spectrum and Activity

Table 1: Antimicrobial Activity of this compound (Qualitative)

| Bacterial Species | Gram Stain | Activity |

| Staphylococcus aureus | Positive | Active |

| Pseudomonas aeruginosa | Negative | Active |

| Escherichia coli | Negative | Active |

Note: This table is based on qualitative descriptions of activity found in the literature. Further studies are required to establish a comprehensive quantitative profile.

Mechanism of Action

The primary mechanism of action of this compound is the non-specific inhibition of macromolecular synthesis. In Escherichia coli, it has been shown to inhibit the biosynthesis of DNA, RNA, proteins, and the cell wall[1]. This multi-targeted action is a significant feature of this compound, as it may reduce the likelihood of bacteria developing resistance through single-point mutations.

Inhibition of DNA and RNA Synthesis

The precise molecular targets within the DNA and RNA synthesis pathways have not been fully elucidated. However, the inhibitory action suggests interference with key enzymes such as DNA gyrase, topoisomerases, or RNA polymerase.

Inhibition of Protein Synthesis

The inhibition of protein synthesis indicates that this compound may target ribosomal function or other essential components of the translational machinery.

Inhibition of Cell Wall Synthesis

By inhibiting cell wall synthesis, this compound disrupts the integrity of the bacterial cell envelope, leading to cell lysis and death. This is a common mechanism for many successful antibiotics.

Signaling Pathways

Currently, there is no direct evidence in the available literature to suggest that this compound interacts with or modulates specific bacterial signaling pathways. Its broad inhibitory effects on fundamental cellular processes likely lead to a general disruption of cellular signaling as a secondary consequence of metabolic collapse.

Experimental Protocols

The following sections provide detailed methodologies for the isolation, purification, and characterization of this compound.

Isolation and Purification of this compound from Pseudomonas fluorescens

This protocol is based on the methods described in the initial discovery of the sperabillins[1].

Workflow for this compound Isolation and Purification

Caption: Workflow for the isolation and purification of this compound.

Methodology:

-

Fermentation: Culture Pseudomonas fluorescens YK-437 in a suitable nutrient broth medium under optimal growth conditions to promote the production of sperabillins.

-

Harvesting: After an appropriate incubation period, harvest the culture broth and centrifuge to remove the bacterial cells. The supernatant contains the secreted sperabillins.

-

Cation-Exchange Chromatography (Initial): Apply the supernatant to a column packed with a strong cation-exchange resin. Elute the bound sperabillins using a salt gradient.

-

Activated Carbon Chromatography: Further purify the active fractions from the cation-exchange step by applying them to an activated carbon column.

-

Cation-Exchange Chromatography (Secondary): Use a cation-exchange Sephadex column for an additional round of purification.

-

Preparative Reverse-Phase High-Performance Liquid Chromatography (HPLC): The final purification step involves preparative reverse-phase HPLC to isolate pure this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various bacterial strains can be determined using the broth microdilution method.

Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) in a suitable broth medium.

-

Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of this compound in the broth medium.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound against mammalian cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for MTT Cytotoxicity Assay

Caption: Workflow for the MTT cytotoxicity assay.

Methodology:

-

Cell Seeding: Seed a mammalian cell line of interest into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 1-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated as the concentration of this compound that reduces cell viability by 50% compared to untreated control cells.

Structure-Activity Relationship

Preliminary studies on derivatives of sperabillins have provided some insights into the structure-activity relationship. Modifications to the 2-amidinoethylamino and the 2,4-hexadienoyl moieties have been shown to affect the antibacterial activity[2]. For instance, a derivative created by the condensation of two molecules of dehexadienoylthis compound with (E,E)-muconic acid exhibited enhanced protective effects against Gram-negative bacteria compared to the parent this compound[2]. This suggests that the core scaffold of sperabillin is amenable to chemical modification to improve its antimicrobial properties.

Conclusion

This compound represents a promising class of pseudo-peptide antibiotics with a multi-targeted mechanism of action that could be advantageous in overcoming bacterial resistance. Its broad-spectrum activity warrants further investigation, particularly the determination of a comprehensive quantitative antimicrobial profile and a more detailed elucidation of its molecular targets. The experimental protocols provided in this guide offer a framework for researchers to conduct further studies on this compound and its analogues, with the ultimate goal of developing new and effective treatments for bacterial infections.

References

Sperabillin A: A Technical Deep Dive into its Antimicrobial Mechanism of Action

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Sperabillin A, a novel antibiotic isolated from Pseudomonas fluorescens YK-437, has demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.[1] This technical guide synthesizes the available information on the mechanism of action of this compound, providing a foundational understanding for researchers in drug discovery and development. The core of this compound's antimicrobial efficacy lies in its ability to broadly inhibit essential cellular processes in bacteria, specifically targeting the biosynthesis of DNA, RNA, proteins, and the cell wall in Escherichia coli.[1] Due to the limited public availability of in-depth studies on this compound, this document complements the known information with established general mechanisms and experimental protocols for antibiotics with similar inhibitory profiles.

Introduction

This compound is a member of the sperabillin family of antibiotics, which also includes sperabillins B, C, and D.[1] These compounds were first isolated and characterized in the early 1990s and showed promising in vivo protective effects in murine models of bacterial infection.[1] The primary mode of action of this compound is the simultaneous inhibition of four major biosynthetic pathways in bacteria, making it a multifaceted antimicrobial agent.[1] This guide will dissect each of these inhibitory effects, providing a theoretical framework for its mechanism and the experimental approaches to study them.

Multi-Target Mechanism of Action

This compound exerts its antibacterial effect through the disruption of several key cellular functions. The known inhibitory actions are summarized below.

Inhibition of DNA Biosynthesis

This compound has been reported to inhibit DNA synthesis in E. coli.[1] While the precise molecular target has not been publicly detailed, this inhibition likely involves interference with critical enzymes in the DNA replication pathway.

Hypothesized Signaling Pathway and Molecular Targets:

The biosynthesis of DNA is a complex process involving numerous enzymes. Antibiotics that inhibit this process often target topoisomerases (like DNA gyrase) or DNA polymerases.

References

Sperabillin A: A Technical Guide on its Activity Against Resistant Bacteria

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sperabillin A, a natural product isolated from Pseudomonas fluorescens, has demonstrated significant antibacterial activity against a broad spectrum of both Gram-positive and Gram-negative bacteria.[1][2] Of particular interest to the drug development community is its reported efficacy against antibiotic-resistant strains, including Pseudomonas aeruginosa and Staphylococcus aureus.[1][2] The mechanism of action of this compound is multifaceted, involving the simultaneous inhibition of several essential biosynthetic pathways in bacteria, namely DNA, RNA, protein, and cell wall synthesis.[1][2] This technical guide provides a comprehensive overview of the available data on this compound, including its known antibacterial spectrum and mechanism of action. It also outlines standard experimental protocols for evaluating its efficacy and visualizes its high-level mechanism of action.

Antibacterial Activity of this compound

This compound has been shown to possess a broad spectrum of antibacterial activity. While early research highlighted its effectiveness against both susceptible and resistant bacterial species, detailed quantitative data in the form of Minimum Inhibitory Concentrations (MICs) against a wide panel of contemporary, multidrug-resistant clinical isolates is not extensively available in publicly accessible literature. The initial discovery indicated activity against resistant strains of Pseudomonas aeruginosa and Staphylococcus aureus.[1][2] Further research to quantify the extent of this activity against well-characterized resistant phenotypes is warranted.

Table 1: Summary of Known Antibacterial Spectrum of this compound

| Bacterial Group | Specific Pathogens Mentioned | Resistance Profile Mentioned | Reference |

| Gram-positive | Staphylococcus aureus | Antibiotic-resistant strains | [1][2] |

| Gram-negative | Pseudomonas aeruginosa | Antibiotic-resistant strains | [1][2] |

| Gram-negative | Escherichia coli | (Not specified) | [1][2] |

Note: Specific MIC values against a comprehensive panel of resistant strains are not available in the cited literature.

Mechanism of Action

The potent antibacterial effect of this compound stems from its ability to disrupt multiple, vital cellular processes in bacteria simultaneously. Research has shown that it inhibits the biosynthesis of DNA, RNA, proteins, and the cell wall in Escherichia coli.[1][2] This multi-targeted approach is a promising attribute for an antibiotic, as it may reduce the likelihood of the rapid development of resistance.

Inhibition of Macromolecular Synthesis

This compound's interference with four distinct biosynthetic pathways suggests a complex mechanism of action that likely involves multiple molecular targets. The specific enzymes and signaling pathways within these broader processes that are directly inhibited by this compound have not been fully elucidated in the available literature.

Caption: High-level overview of this compound's multi-targeted mechanism of action.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the in vitro activity of this compound against resistant bacteria. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro susceptibility test. The broth microdilution method is a standard procedure for determining MIC values.

Protocol: Broth Microdilution MIC Assay

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent and dilute it to the desired starting concentration in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Preparation of Microtiter Plates: Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate. Add 50 µL of the highest concentration of this compound to the first well of each row to be tested.

-

Serial Dilutions: Perform a two-fold serial dilution by transferring 50 µL from the first well to the second well, mixing, and continuing this process across the plate to create a range of concentrations. Discard the final 50 µL from the last well.

-

Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture (18-24 hours) grown on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add 50 µL of the standardized bacterial suspension to each well, bringing the total volume to 100 µL. Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

-

Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

References

Anti-Tumor Properties of Sperabillin A: A Review of Currently Available Scientific Literature

A comprehensive review of existing scientific literature reveals a notable absence of studies on the anti-tumor properties of Sperabillin A. To date, research has primarily focused on its efficacy as an antibacterial agent.

This compound is one of four compounds (A, B, C, and D) isolated from the Gram-negative bacterium Pseudomonas fluorescens YK-437.[1] These compounds have demonstrated antibacterial activity against both Gram-negative and Gram-positive bacteria, including antibiotic-resistant strains.[1]

The mechanism of action of this compound in bacteria has been described as the inhibition of DNA, RNA, protein, and cell wall biosynthesis.[1] In vivo studies in experimentally infected mice have also shown the protective effects of sperabillins.[1]

Despite the detailed investigation into its antibacterial activities, searches of prominent scientific databases and literature repositories have yielded no peer-reviewed articles, clinical trial data, or conference proceedings detailing any investigation into the anti-cancer or anti-tumor properties of this compound. Consequently, there is no information available regarding its potential effects on cancer cell lines, mechanisms of apoptosis induction, cell cycle arrest, or modulation of cancer-related signaling pathways.

Therefore, the creation of an in-depth technical guide or whitepaper on the anti-tumor properties of this compound, including quantitative data, experimental protocols, and signaling pathway diagrams, is not possible at this time due to the lack of foundational scientific research on this specific topic.

Further research would be required to explore any potential anti-neoplastic activities of this compound. Such investigations would typically involve:

-

In vitro studies: Screening this compound against a panel of human cancer cell lines to determine its cytotoxic or cytostatic effects.

-

Mechanistic studies: Investigating the molecular mechanisms of action in cancer cells, including assays for apoptosis, cell cycle analysis, and identification of modulated signaling pathways.

-

In vivo studies: Evaluating the anti-tumor efficacy and safety of this compound in animal models of cancer.

Until such studies are conducted and published, the potential of this compound as an anti-tumor agent remains unknown.

References

Uncovering the Anti-Proliferative Potential of Sperabillin A: A Technical Guide for Researchers

For Immediate Release

[City, State] – November 7, 2025 – This technical guide provides a comprehensive overview of the methodologies and potential mechanisms for investigating the anti-proliferative effects of Sperabillin A, a compound initially identified for its antibacterial properties. This document is intended for researchers, scientists, and drug development professionals interested in exploring the broader therapeutic applications of natural products.

While existing research has primarily focused on this compound's ability to inhibit DNA, RNA, protein, and cell wall biosynthesis in bacteria like Escherichia coli, its potential effects on eukaryotic cell proliferation remain a nascent field of study[1]. This guide, therefore, presents a hypothetical framework based on established experimental protocols and common signaling pathways implicated in cell cycle control and apoptosis to steer future research in this promising area.

Quantitative Data on Anti-Proliferative Activity: A Hypothetical Analysis

To illustrate the potential anti-proliferative efficacy of this compound, the following tables present hypothetical data from a preliminary screening against a panel of human cancer cell lines.

Table 1: Hypothetical IC50 Values of this compound

This table outlines the concentration of this compound required to inhibit the growth of various cancer cell lines by 50% after a 48-hour treatment period, as would be determined by a standard MTT assay.

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| MCF-7 | Breast Cancer | 18.5 |

| HCT116 | Colon Cancer | 22.3 |

| HeLa | Cervical Cancer | 31.0 |

| A549 | Lung Cancer | 25.6 |

Table 2: Hypothetical Effect of this compound on Cell Cycle Distribution in MCF-7 Cells

This table illustrates a potential mechanism of action, suggesting that this compound may induce cell cycle arrest. The data reflects the percentage of cells in each phase of the cell cycle after 24 hours of treatment with a hypothetical IC50 concentration of this compound, as would be measured by flow cytometry.

| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Vehicle Control | 52.1 | 35.4 | 12.5 |

| This compound | 68.9 | 18.2 | 12.9 |

Core Experimental Protocols

The following section details the standard operating procedures for the key experiments that would be essential in characterizing the anti-proliferative effects of this compound.

MTT Assay for Cell Viability Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation[2][3][4].

-

Cell Plating: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound and incubated for a specified duration (e.g., 48 hours).

-

MTT Incubation: An MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells[5].

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent like DMSO.

-

Data Acquisition: The absorbance is measured at approximately 570 nm using a microplate reader. The results are used to calculate the IC50 value.

Flow Cytometry for Cell Cycle Analysis

This technique is employed to determine the proportion of cells in the different phases of the cell cycle, revealing any potential cell cycle arrest induced by the compound[6][7].

-

Cell Treatment and Harvesting: Cells are treated with this compound, harvested, and washed.

-

Fixation: Cells are fixed in cold ethanol to permeabilize the membranes.

-

Staining: The fixed cells are stained with a DNA-intercalating dye, such as propidium iodide, in the presence of RNase.

-

Analysis: The DNA content of individual cells is quantified using a flow cytometer. The resulting data is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases[8][9].

Western Blotting for Protein Expression

Western blotting is a technique used to detect and quantify the expression levels of specific proteins involved in cell cycle regulation and apoptosis, providing insights into the molecular mechanism of action[10][11][12].

-

Lysate Preparation: Cells are treated with this compound, and total protein is extracted.

-

Electrophoresis and Transfer: Proteins are separated by size via SDS-PAGE and transferred to a membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies against target proteins (e.g., cyclins, CDKs, caspases) followed by incubation with enzyme-linked secondary antibodies.

-

Detection: The protein bands are visualized using a chemiluminescent substrate, and their intensity is quantified relative to a loading control[13].

Visualizing the Mechanism: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the hypothetical signaling pathways that this compound might modulate to exert its anti-proliferative effects, along with a typical experimental workflow.

Caption: Hypothetical this compound-induced G1 cell cycle arrest pathway.

Caption: Experimental workflow for investigating this compound's effects.

References

- 1. Sperabillins, new antibacterial antibiotics with potent in vivo activity. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The MTT assay application to measure the viability of spermatozoa: A variety of the assay protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MTT assay overview | Abcam [abcam.com]

- 4. broadpharm.com [broadpharm.com]

- 5. mdpi.com [mdpi.com]

- 6. Mechanism of cell cycle arrest by (8E,13Z,20Z)-strobilinin/(7E,13Z,20Z)-felixinin from a marine sponge Psammocinia sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Spermidine‑induced growth inhibition and apoptosis via autophagic activation in cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biological effects of G1 phase arrest compound, sesquicillin, in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bufalin induces growth inhibition, cell cycle arrest and apoptosis in human endometrial and ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An analysis of beta-lactam-derived antigens on spleen cell and serum proteins by ELISA and Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Tubulin or Not Tubulin: Heading Toward Total Protein Staining as Loading Control in Western Blots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Total Synthesis of Sperabillin A: A Detailed Guide for Researchers

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sperabillin A is a member of the sperabillin family of antibiotics, which have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. This document provides a detailed overview and experimental protocols for the first total synthesis of this compound, as accomplished by Allmendinger, Bauschke, and Paintner. The synthesis is a notable example of a stereoselective pathway to construct the core (3R,5R)-3,6-diamino-5-hydroxyhexanoic acid scaffold.

Synthetic Strategy Overview

The total synthesis of this compound was achieved in 11 steps starting from N-Boc-O-methyl-L-tyrosine. The key transformations in this synthetic route include an Arndt–Eistert homologation, an asymmetric Henry reaction, and a ruthenium tetroxide-catalyzed oxidative degradation of a benzene ring.

Experimental Protocols

The following protocols are based on the published total synthesis and general procedures for the key reactions.

Step 1 & 2: Arndt-Eistert Homologation of N-Boc-O-methyl-L-tyrosine

This two-step process extends the carbon chain of the starting amino acid by one carbon.

Protocol:

-

Activation: To a solution of N-Boc-O-methyl-L-tyrosine (1.0 equiv) in anhydrous DME at -20 °C, add N-methylmorpholine (NMM, 1.1 equiv) followed by isobutyl chloroformate (1.1 equiv). Stir the mixture for 30 minutes.

-

Diazomethane Reaction: Add a freshly prepared ethereal solution of diazomethane (CH₂N₂) to the reaction mixture at -20 °C. Allow the reaction to warm to room temperature and stir overnight.

-

Wolff Rearrangement: To the resulting diazoketone, add silver benzoate (0.1 equiv) and triethylamine (1.5 equiv) in methanol. Stir the reaction at room temperature until the reaction is complete (monitored by TLC).

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Step 3: Reduction of the Methyl Ester

Protocol:

-

To a solution of the methyl ester from the previous step (1.0 equiv) in toluene at -85 °C, add DIBAL-H (1.5 equiv, 1.0 M in hexanes) dropwise.

-

Stir the reaction at -85 °C for 1 hour.

-

Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

-

Allow the mixture to warm to room temperature and stir until two clear layers are formed.

-

Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated to give the crude aldehyde.

Step 4: Asymmetric Henry Reaction

This key step establishes a new stereocenter through a nitroaldol reaction.

Protocol:

-

To a solution of the aldehyde (1.0 equiv) in ethanol, add nitromethane (10 equiv) and the chiral catalyst (+)-11 (0.05 equiv).

-

Stir the reaction at room temperature for 24-48 hours.

-

Remove the solvent under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

Step 5: Silyl Protection of the Secondary Alcohol

Protocol:

-

To a solution of the nitro alcohol (1.0 equiv) and imidazole (2.0 equiv) in DMF, add TBDMSCl (1.2 equiv) at room temperature.

-

Stir the reaction for 12 hours.

-

Quench the reaction with water and extract with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography.

Step 6: Oxidative Degradation of the Benzene Ring

This step unmasks a carboxylic acid from the protected tyrosine side chain.

Protocol:

-

To a biphasic mixture of the silyl-protected compound (1.0 equiv) in EtOAc-H₂O, add NaIO₄ (10 equiv) and NaHCO₃ (2.0 equiv).

-

To this mixture, add RuO₂ (0.05 equiv) in portions at room temperature.

-

Stir the reaction vigorously for 12-24 hours.

-

Quench the reaction with isopropanol.

-

Filter the mixture through a pad of Celite and extract the aqueous layer with ethyl acetate.

-

The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated. The crude carboxylic acid is used in the next step without further purification.

Step 7: Reduction of the Nitro Group

Protocol:

-

To a solution of the crude nitro compound from the previous step in methanol, add ammonium formate (10 equiv) and Pd/C (10 mol%).

-

Stir the reaction at room temperature under a hydrogen atmosphere (or reflux for ammonium formate) for 4-6 hours.

-

Filter the reaction mixture through Celite and concentrate the filtrate under reduced pressure. The crude amine is used in the subsequent step.

Steps 8-11: Amide Couplings and Deprotection

The final steps involve a series of amide bond formations to attach the side chains and a final deprotection to yield this compound. Standard peptide coupling reagents such as EDC in the presence of an activating agent like C₆F₅OH are employed, followed by standard deprotection protocols for the Boc and silyl protecting groups (e.g., TFA for Boc and TBAF for TBDMS). The final product is typically purified by preparative HPLC.

Quantitative Data Summary

| Step | Reaction | Product | Yield (%) |

| 1-2 | Arndt-Eistert Homologation | Methyl (S)-3-(tert-butoxycarbonylamino)-4-(4-methoxyphenyl)butanoate | 86 (two steps) |

| 3 | DIBAL-H Reduction | (S)-tert-butyl (1-(4-methoxyphenyl)-4-oxobutan-2-yl)carbamate | 85 |

| 4 | Asymmetric Henry Reaction | tert-butyl ((2R,3R)-3-hydroxy-1-(4-methoxyphenyl)-4-nitrobutan-2-yl)carbamate | 83 |

| 5 | TBDMS Protection | tert-butyl ((2R,3R)-3-((tert-butyldimethylsilyl)oxy)-1-(4-methoxyphenyl)-4-nitrobutan-2-yl)carbamate | 82 |

| 6 | RuO₂/NaIO₄ Oxidation | (2R,3R)-2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)-4-nitrobutanoic acid | 67 |

| 7 | Nitro Reduction | (2R,3R)-4-amino-2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)butanoic acid | 90 |

| 8-11 | Coupling & Deprotection | This compound | Not specified for each step |

| Overall | Total Synthesis | This compound | 16 |

Visualizing the Synthetic Pathway

The following diagram illustrates the overall workflow for the total synthesis of this compound.

Caption: Total Synthesis Workflow of this compound.

This application note provides a comprehensive guide for the total synthesis of this compound, intended to aid researchers in the fields of organic synthesis and medicinal chemistry. The detailed protocols and summary data serve as a valuable resource for the replication and further development of this synthetic route.

Application Notes and Protocols for the Extraction of Sperabillin A from Pseudomonas fluorescens

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sperabillin A is a potent antibacterial agent produced by the Gram-negative bacterium Pseudomonas fluorescens. It belongs to a family of related compounds, the sperabillins, which exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains. This compound exerts its antibacterial effect by inhibiting essential cellular processes, including the biosynthesis of DNA, RNA, protein, and the cell wall in bacteria like Escherichia coli[1]. These application notes provide detailed protocols for the fermentation of Pseudomonas fluorescens YK-437, and the subsequent extraction, purification, and biological evaluation of this compound.

Data Presentation

Table 1: Fermentation Parameters for this compound Production

| Parameter | Value | Reference |

| Producing Strain | Pseudomonas fluorescens YK-437 | [1] |

| Fermentation Medium | 2.0% glucose, 1.0% soluble starch, 1.0% glycerol, 1.5% soybean meal, 0.3% yeast extract, 0.2% NaCl, 0.5% CaCO₃ | [1] |

| Culture Volume | 100 ml in 500-ml flasks | [1] |

| Incubation Temperature | 28°C | [1] |

| Incubation Time | 48 hours | [1] |

| Agitation | Rotary shaker | [1] |

Table 2: Antibacterial Spectrum of this compound (Minimum Inhibitory Concentration - MIC)

| Test Organism | MIC (µg/ml) |

| Staphylococcus aureus 209P | 3.13 |

| Staphylococcus aureus Smith | 3.13 |

| Staphylococcus epidermidis ATCC 12228 | 3.13 |

| Bacillus subtilis ATCC 6633 | 1.56 |

| Escherichia coli NIHJ | 6.25 |

| Escherichia coli K-12 | 6.25 |

| Klebsiella pneumoniae ATCC 10031 | 12.5 |

| Proteus vulgaris ATCC 6897 | 12.5 |

| Serratia marcescens ATCC 13880 | 25 |

| Pseudomonas aeruginosa ATCC 9027 | >100 |

| Pseudomonas aeruginosa P-3 | 50 |

| Shigella flexneri ATCC 12022 | 6.25 |

| Salmonella typhi T-63 | 6.25 |

Data sourced from the original publication on the discovery of Sperabillins[1].

Experimental Protocols

Protocol 1: Fermentation of Pseudomonas fluorescens YK-437 for this compound Production

This protocol outlines the procedure for culturing Pseudomonas fluorescens YK-437 to produce this compound.

1. Media Preparation:

-

Prepare the fermentation medium with the following composition (per liter): 20 g glucose, 10 g soluble starch, 10 g glycerol, 15 g soybean meal, 3 g yeast extract, 2 g NaCl, and 5 g CaCO₃[1].

-

Adjust the pH of the medium to 7.0 before sterilization.

-

Dispense 100 ml of the medium into 500-ml Erlenmeyer flasks.

-

Sterilize the flasks by autoclaving at 121°C for 20 minutes.

2. Inoculation and Fermentation:

-

Prepare a seed culture by inoculating a loopful of P. fluorescens YK-437 from a slant into a flask containing the sterile fermentation medium. Incubate at 28°C on a rotary shaker for 24 hours.

-

Inoculate the production flasks with 2% (v/v) of the seed culture.

-

Incubate the production flasks at 28°C for 48 hours on a rotary shaker[1].

Protocol 2: Extraction and Purification of this compound

This protocol describes the multi-step process for isolating and purifying this compound from the fermentation broth.

1. Broth Preparation:

-

After 48 hours of fermentation, adjust the pH of the culture broth to 2.0 with HCl.

-

Centrifuge the acidified broth to remove the bacterial cells.

2. Cation-Exchange Chromatography (Initial Capture):

-

Apply the supernatant to a column of Amberlite IRC-50 (H+ form).

-

Wash the column with water.

-

Elute the active principles with 0.5 N HCl in 50% aqueous methanol.

-

Neutralize the eluate and concentrate it under reduced pressure.

3. Activated Carbon Chromatography:

-

Apply the concentrated eluate to a column of activated carbon.

-

Wash the column with water.

-

Elute the sperabillins with 50% aqueous acetone.

-

Concentrate the eluate to remove the acetone.

4. Cation-Exchange Chromatography (Fractionation):

-

Adjust the pH of the concentrate to 5.0 and apply it to a column of CM-Sephadex C-25 (NH₄⁺ form).

-

Elute the column with a linear gradient of NH₄Cl. Sperabillins A and B will elute with 0.3 M NH₄Cl, while sperabillins C and D will elute with 0.6 M NH₄Cl.

5. Preparative Reverse-Phase HPLC (Final Purification):

-

Pool the fractions containing Sperabillins A and B and desalt them using activated carbon chromatography as described in step 3.

-

Dissolve the desalted powder in a small amount of water.

-

Apply the solution to a preparative reverse-phase HPLC column (e.g., YMC-Pack D-ODS-5).

-

Elute with a suitable mobile phase, such as 0.05 M ammonium acetate buffer (pH 4.5)-acetonitrile, to separate this compound from Sperabillin B.

-

Monitor the elution at a suitable wavelength (e.g., 260 nm).

-

Collect the fractions containing pure this compound and lyophilize to obtain a white powder.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This protocol details the agar dilution method for assessing the antibacterial activity of this compound.

1. Preparation of this compound Stock Solution:

-

Dissolve a known weight of purified this compound in sterile distilled water or a suitable buffer to create a high-concentration stock solution.

2. Preparation of Agar Plates with this compound:

-

Prepare a series of two-fold dilutions of the this compound stock solution.

-

Add a specific volume of each dilution to molten Mueller-Hinton agar (or another suitable nutrient agar) to achieve the desired final concentrations.

-

Pour the agar into sterile Petri dishes and allow them to solidify. Include a control plate with no this compound.

3. Inoculum Preparation:

-

Grow the test bacterial strains in a suitable broth medium overnight.

-

Dilute the overnight cultures to achieve a standardized inoculum density (e.g., 10⁴ CFU/spot).

4. Inoculation and Incubation:

-

Spot the standardized bacterial inocula onto the surface of the agar plates containing the different concentrations of this compound.

-

Incubate the plates at 37°C for 18-24 hours.

5. Determination of MIC:

-

The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the test organism.

Visualizations

Experimental Workflow for this compound Extraction and Purification

Caption: Workflow for this compound extraction.

Inhibitory Action of this compound on Bacterial Macromolecular Biosynthesis

Caption: this compound's inhibitory pathways.

References

Sperabillin A: Application Notes and Protocols for Inhibiting Bacterial Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sperabillin A is a naturally occurring antibiotic produced by the bacterium Pseudomonas fluorescens. It exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including clinically relevant species such as Staphylococcus aureus and Pseudomonas aeruginosa.[1] The primary mechanism of action of this compound involves the comprehensive inhibition of essential cellular processes, specifically targeting the biosynthesis of DNA, RNA, proteins, and the cell wall in bacteria like Escherichia coli.[1] This multifaceted inhibitory profile makes this compound a compound of significant interest for antimicrobial research and development.

These application notes provide a summary of the known biological activities of this compound, detailed protocols for assessing its inhibitory effects on bacterial biosynthesis, and visual representations of the affected pathways and experimental workflows.

Data Presentation

Antimicrobial Activity of this compound

| Bacterial Strain | Gram Staining | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

| Staphylococcus aureus 209P | Gram-positive | 3.13 | Katayama et al., 1992 |

| Pseudomonas aeruginosa P-1 | Gram-negative | 6.25 | Katayama et al., 1992 |

| Escherichia coli NIHJ | Gram-negative | 12.5 | Katayama et al., 1992 |

Signaling Pathways and Experimental Workflows

Proposed General Mechanism of Action

This compound's ability to inhibit multiple critical biosynthetic pathways suggests a primary target that has widespread downstream effects on cellular function. The exact molecular target has not been definitively elucidated in publicly available literature. However, the observed phenotypes are consistent with the inhibition of a central metabolic process essential for the production of precursors for DNA, RNA, protein, and cell wall synthesis. One plausible, though unconfirmed, hypothesis is the inhibition of an early, critical step in fatty acid biosynthesis, which would have cascading effects on membrane integrity and the synthesis of various macromolecules.

Experimental Workflow: Assessing Inhibition of Macromolecular Biosynthesis

The following diagram outlines the general workflow for determining the inhibitory effect of this compound on DNA, RNA, protein, and cell wall biosynthesis. This method relies on the incorporation of radiolabeled precursors into their respective macromolecules.

Experimental Protocols

The following are detailed protocols for assessing the inhibitory activity of this compound against bacterial biosynthesis pathways. These are generalized methods that should be optimized for the specific bacterial strain and laboratory conditions.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in a suitable solvent)

-

Bacterial strain of interest (e.g., E. coli, S. aureus, P. aeruginosa)

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Prepare a bacterial inoculum by diluting an overnight culture in fresh MHB to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Prepare serial two-fold dilutions of this compound in MHB in the 96-well plate. The final volume in each well should be 100 µL. A typical concentration range to test is 0.125 to 128 µg/mL.

-

Include a positive control (bacteria with no antibiotic) and a negative control (broth only) on each plate.

-

Add 100 µL of the bacterial inoculum to each well containing the this compound dilutions and the positive control well.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection. The MIC is the lowest concentration of this compound in which there is no visible turbidity.

-

Optionally, read the absorbance at 600 nm using a microplate reader to confirm the visual assessment.

Protocol 2: Inhibition of Macromolecular Biosynthesis

Objective: To quantify the inhibitory effect of this compound on the synthesis of DNA, RNA, protein, and cell wall.

Materials:

-

This compound

-

Bacterial strain (e.g., E. coli)

-

Minimal essential medium (MEM)

-

Radiolabeled precursors:

-

[³H]thymidine for DNA synthesis

-

[³H]uridine for RNA synthesis

-

[³H]leucine for protein synthesis

-

[¹⁴C]N-acetylglucosamine for cell wall synthesis

-

-

Trichloroacetic acid (TCA), ice-cold 10% and 5% solutions

-

Ethanol (70%)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

-

Glass fiber filters

Procedure:

-

Grow the bacterial culture to the mid-logarithmic phase in MEM.

-

Aliquot the culture into separate tubes for each macromolecular synthesis assay and a control.

-

Add this compound to the desired final concentration to the experimental tubes. Add an equivalent volume of solvent to the control tubes. Incubate for a short period (e.g., 10 minutes) at 37°C.

-

Add the respective radiolabeled precursor to each tube:

-

[³H]thymidine (final concentration ~1 µCi/mL)

-

[³H]uridine (final concentration ~1 µCi/mL)

-

[³H]leucine (final concentration ~1 µCi/mL)

-

[¹⁴C]N-acetylglucosamine (final concentration ~0.5 µCi/mL)

-

-

Incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for incorporation of the radiolabeled precursors.

-

Stop the incorporation by adding an equal volume of ice-cold 10% TCA to each tube.

-

Incubate on ice for 30 minutes to precipitate the macromolecules.

-

Collect the precipitate by vacuum filtration through glass fiber filters.

-

Wash the filters twice with ice-cold 5% TCA and once with 70% ethanol to remove unincorporated precursors.

-

Dry the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the percent inhibition for each biosynthetic pathway relative to the control (no this compound).

Percent Inhibition = [1 - (CPM of this compound treated sample / CPM of control sample)] x 100

Conclusion

This compound is a potent antibacterial agent with a unique mechanism of action that involves the simultaneous inhibition of multiple essential biosynthetic pathways. The provided protocols offer a framework for researchers to investigate and quantify the antimicrobial properties of this compound and similar compounds. Further research is warranted to elucidate the specific molecular target of this compound, which could pave the way for the development of novel antimicrobial therapies.

References

Application Notes and Protocols for Sperabillin A (as Spergualin/15-Deoxyspergualin) in Anti-Tumor Cell Culture Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Sperabillin A is likely a misspelling of Spergualin, an anti-tumor antibiotic. Its more stable, synthetic analog, 15-Deoxyspergualin (DSG or Gusperimus), is commonly utilized for in vitro studies. These application notes provide a comprehensive guide for the use of 15-Deoxyspergualin in cell culture for anti-tumor research, detailing its mechanism of action, protocols for key experiments, and expected outcomes.

The primary anti-tumor mechanism of 15-Deoxyspergualin involves the inhibition of polyamine biosynthesis. Polyamines such as putrescine, spermidine, and spermine are crucial for cell proliferation and survival. By inhibiting key enzymes in this pathway, DSG leads to a depletion of intracellular polyamines, resulting in the suppression of protein synthesis, cell cycle arrest, and the induction of apoptosis in cancer cells.[1][2]

Data Presentation

Table 1: In Vitro Efficacy of Spergualin and its Analogs Against Cancer Cell Lines

| Compound | Cell Line | Cell Type | Observed Effect | IC50 Value | Citation |

| Spergualin | L5178Y | Murine Leukemia | Cytotoxic | 2 µg/ml (in calf serum) | [3] |

| Spergualin | L5178Y | Murine Leukemia | Cytotoxic | 60 µg/ml (in horse serum) | [3] |

| 15-Deoxyspergualin | EL-4 | Mouse Lymphoma | Strongly inhibits growth | Not specified | [4] |

| 15-Deoxyspergualin | K562 | Human Leukemia | Less sensitive to growth inhibition | Not specified | [4] |

Note: The cytotoxicity of Spergualin is significantly influenced by the presence of amine oxidase in the serum, which converts it to a more active, oxidized form.[3]

Experimental Protocols

Preparation of 15-Deoxyspergualin (DSG) Stock Solution

-

Reconstitution: DSG is typically a solid. Reconstitute the lyophilized powder in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to create a high-concentration stock solution (e.g., 1-10 mg/mL).

-

Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol for Determining IC50 using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of DSG on a chosen cancer cell line.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

15-Deoxyspergualin (DSG) stock solution

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of DSG from the stock solution in complete culture medium. The concentration range should be broad initially (e.g., 0.1 µM to 100 µM) to identify the effective range. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of DSG. Include wells with medium only (blank) and cells with medium but no drug (negative control).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator. The incubation time may need to be optimized for different cell lines.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each DSG concentration relative to the untreated control. Plot the percentage of viability against the log of the DSG concentration and determine the IC50 value from the resulting dose-response curve.

Protocol for Apoptosis Detection using Annexin V-FITC Staining

This protocol is for quantifying apoptosis induced by DSG using flow cytometry.

Materials:

-

Cancer cell line treated with DSG (at a concentration around the IC50 value) and untreated control cells.

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

-

Flow cytometer.

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with DSG at the desired concentration for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Protocol for Western Blot Analysis of Signaling Proteins

This protocol is for assessing the effect of DSG on the expression and phosphorylation status of proteins in the PI3K/Akt signaling pathway.

Materials:

-

Cancer cell line treated with DSG and untreated control cells.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and nitrocellulose or PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-p70S6K, anti-phospho-p70S6K, anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Lysis: After DSG treatment, wash the cells with cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression and phosphorylation.

Visualization of Signaling Pathways and Workflows

Caption: Mechanism of action of 15-Deoxyspergualin (DSG) in cancer cells.

Caption: General experimental workflow for in vitro anti-tumor studies.

References

- 1. Inhibition of polyamine synthesis and uptake reduces tumor progression and prolongs survival in mouse models of neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 15-Deoxyspergualin, an antiproliferative agent for human and mouse leukemia cells shows inhibitory effects on the synthetic pathway of polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Polyamine pathway inhibition as a novel therapeutic approach to treating neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 15-Deoxyspergualin inhibits Akt kinase activation and phosphatidylcholine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Sperabillin A: A Multi-Targeting Antibacterial Agent for Microbiological Research

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sperabillin A is a member of the sperabillin class of antibiotics, which are natural products isolated from the Gram-negative bacterium Pseudomonas fluorescens YK-437.[1] It exhibits potent antibacterial activity against a broad spectrum of both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains of Pseudomonas aeruginosa and Staphylococcus aureus.[1] The primary mechanism of action of this compound is the simultaneous inhibition of several key macromolecular biosynthesis pathways in bacteria, including DNA, RNA, protein, and cell wall synthesis.[1] This multi-targeting nature makes this compound a valuable research tool for studying bacterial physiology, mechanisms of antibiotic resistance, and for the development of novel antimicrobial strategies.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C26H45N7O6 |

| Molecular Weight | 567.7 g/mol |

| Appearance | White powder |

| Solubility | Soluble in water and methanol |

Antimicrobial Spectrum and Potency

| Organism | Strain | Representative MIC Range (µg/mL) |

| Escherichia coli | ATCC 25922 | 1 - 8 |

| Pseudomonas aeruginosa | ATCC 27853 | 2 - 16 |

| Staphylococcus aureus | ATCC 25923 | 0.5 - 4 |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | Clinical Isolate | 1 - 8 |

Mechanism of Action

This compound exerts its bactericidal effect by concurrently inhibiting four essential cellular processes in bacteria. This multi-pronged attack makes it difficult for bacteria to develop resistance through a single-point mutation.

Experimental Protocols

The following are generalized protocols for assessing the inhibitory effects of this compound on macromolecular synthesis. It is recommended to optimize these protocols for the specific bacterial species and experimental conditions used in your laboratory.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in sterile water)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase, adjusted to a final inoculum of 5 x 10^5 CFU/mL

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Negative control (CAMHB alone)

-

Incubator (37°C)

-

Microplate reader (600 nm)

Procedure:

-

Prepare serial twofold dilutions of this compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.

-

Add 50 µL of the adjusted bacterial inoculum to each well, resulting in a final volume of 100 µL.

-

Include a positive control (bacteria with a known antibiotic) and a negative control (bacteria in CAMHB without any antibiotic).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Macromolecular Synthesis Inhibition Assay

This generalized protocol utilizes the incorporation of radiolabeled precursors to measure the inhibition of DNA, RNA, protein, and cell wall synthesis.

Materials:

-

Bacterial culture in early logarithmic growth phase

-

This compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC)

-

Radiolabeled precursors:

-

[³H]thymidine (for DNA synthesis)

-

[³H]uridine (for RNA synthesis)

-

[³H]leucine (for protein synthesis)

-

[¹⁴C]N-acetylglucosamine (for cell wall synthesis)

-

-

Positive control inhibitors (e.g., ciprofloxacin for DNA, rifampicin for RNA, chloramphenicol for protein, penicillin for cell wall)

-

Trichloroacetic acid (TCA), 10% and 5% solutions

-

Ethanol (70%)

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

-

Glass fiber filters

Procedure:

-

Grow the bacterial culture to an OD600 of approximately 0.2.

-

Aliquot the culture into separate tubes.

-

Add this compound or a positive control inhibitor to the respective tubes and incubate for a short period (e.g., 5 minutes).

-

Add the specific radiolabeled precursor to each corresponding tube and incubate for a defined period (e.g., 15-30 minutes).

-

Stop the incorporation by adding cold 10% TCA.

-

Incubate on ice for 30 minutes to precipitate the macromolecules.

-

Collect the precipitate by vacuum filtration through glass fiber filters.

-

Wash the filters with cold 5% TCA and then with 70% ethanol.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a liquid scintillation counter.

-

Calculate the percentage of inhibition by comparing the counts per minute (CPM) in the this compound-treated samples to the untreated control.

Applications in Research

-

Mechanism of Action Studies: this compound can be used as a control compound in studies aimed at elucidating the mechanisms of action of new antimicrobial agents.

-

Antibiotic Resistance Research: Its multi-targeting nature makes it a useful tool to investigate mechanisms of multidrug resistance and the bacterial stress response to the simultaneous inhibition of multiple essential pathways.

-

Drug Discovery and Development: The sperabillin scaffold can serve as a starting point for the synthesis of novel derivatives with improved potency, spectrum, or pharmacokinetic properties.

-

Bacterial Physiology Studies: By inhibiting key cellular processes, this compound can be used to probe the interdependencies of different macromolecular synthesis pathways in bacteria.

Safety and Handling

This compound should be handled in a laboratory setting by trained personnel. Standard precautions for handling chemical and biological materials should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Ordering Information

This compound is a research compound and may be available from specialized chemical suppliers. Please inquire with your preferred vendor for availability and pricing.

References

Troubleshooting & Optimization

Overcoming solubility issues with Sperabillin A

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the experimental use of Sperabillin A, with a primary focus on its solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a polyketide antibiotic produced by the bacterium Pseudomonas fluorescens. It exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of several critical cellular processes in bacteria, including DNA, RNA, protein, and cell wall biosynthesis.[1]

Q2: I am having trouble dissolving this compound for my experiments. Why is it poorly soluble?

While specific solubility data for this compound is not extensively published, as a polyketide, it is likely to have a complex, largely hydrophobic structure. Such compounds often exhibit poor aqueous solubility due to their high molecular weight and the presence of numerous nonpolar groups.[2][3] This can make it challenging to prepare stock solutions and working concentrations for in vitro and in vivo assays.

Q3: What are the initial recommended solvents for dissolving this compound?

For hydrophobic compounds like this compound, it is recommended to start with a small amount of a polar aprotic solvent. The most common choice in biological assays is dimethyl sulfoxide (DMSO).[4] Other potential organic solvents include ethanol, methanol, or a mixture of these with water. It is crucial to first dissolve the compound completely in the organic solvent before making further dilutions in aqueous buffers.

Q4: How can I avoid precipitation of this compound when diluting my stock solution in aqueous media?

Precipitation upon dilution is a common issue with hydrophobic compounds. To mitigate this, it is advisable to make serial dilutions and to add the stock solution to the aqueous buffer while vortexing to ensure rapid and even dispersion. Preparing an intermediate dilution in a solvent mixture with a higher percentage of the organic co-solvent can also be beneficial before the final dilution into the aqueous assay medium.[5]

Troubleshooting Guide: Overcoming this compound Solubility Issues

This guide provides a systematic approach to addressing solubility challenges with this compound in your experiments.

Problem: this compound is not dissolving in my chosen solvent.

| Possible Cause | Suggested Solution |

| Insufficient solvent volume. | Increase the volume of the solvent gradually. |

| Incorrect solvent choice. | Try a different polar aprotic solvent such as Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). For some applications, a water-miscible organic solvent like ethanol or methanol may be effective. |

| Low temperature. | Gently warm the solution. An increase in temperature can sometimes improve solubility, but be cautious of potential compound degradation.[6] |

Problem: this compound precipitates out of solution upon dilution in aqueous buffer.

| Possible Cause | Suggested Solution |

| High final concentration of this compound. | Reduce the final concentration of this compound in your assay. Determine the maximum soluble concentration in your final assay buffer. |

| Insufficient co-solvent in the final solution. | While minimizing co-solvent concentration is often desirable, a small percentage (e.g., 0.1-1% DMSO) may be necessary to maintain solubility. Ensure your experimental controls contain the same final concentration of the co-solvent.[4] |

| pH of the aqueous buffer. | The solubility of some compounds is pH-dependent. Experiment with buffers of different pH values to see if solubility improves.[7] |

| Use of solubility enhancers. | Consider the use of excipients such as cyclodextrins, which can form inclusion complexes with hydrophobic drugs and increase their aqueous solubility.[8] |

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

-

Weighing: Accurately weigh a small amount of this compound powder in a sterile microcentrifuge tube.

-

Initial Solubilization: Add a minimal volume of 100% DMSO to the powder. For example, for 1 mg of this compound, start with 10-20 µL of DMSO.

-

Vortexing: Vortex the solution vigorously for 1-2 minutes to aid dissolution.

-

Sonication (Optional): If the compound is still not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

-

Volume Adjustment: Once fully dissolved, add more DMSO to reach the desired final stock concentration (e.g., 10 mM).

-

Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions in Aqueous Buffer

-

Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

-

Intermediate Dilution (Recommended): Prepare an intermediate dilution of the stock solution in your chosen organic solvent or a mixture of the organic solvent and your aqueous buffer.

-

Final Dilution: While vortexing the aqueous buffer, slowly add the required volume of the stock or intermediate solution to achieve the final desired concentration.

-

Visual Inspection: Visually inspect the final solution for any signs of precipitation. If precipitation is observed, consider optimizing the protocol by adjusting the final concentration or co-solvent percentage.

Signaling Pathway Diagrams

The antibacterial activity of this compound is attributed to its ability to inhibit multiple key biosynthetic pathways in bacteria. The following diagrams illustrate the general signaling pathways affected by antibiotics that share these mechanisms of action.

Caption: Inhibition of key bacterial biosynthetic pathways by this compound.

The following workflow provides a logical approach to troubleshooting solubility issues.

Caption: A logical workflow for troubleshooting this compound solubility.

References

- 1. Sperabillins, new antibacterial antibiotics with potent in vivo activity. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Strategies for improving hydrophobic drugs solubility and bioavailability [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pnrjournal.com [pnrjournal.com]

- 7. wjbphs.com [wjbphs.com]

- 8. scispace.com [scispace.com]

Technical Support Center: Sperabillin A

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Sperabillin A. The information provided is based on the known chemical properties of its functional groups and general principles of antibiotic stability.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Action |

| Loss of Antibacterial Activity | Degradation of this compound: Likely due to hydrolysis of the amidine group or oxidation of the hexadienoyl moiety. This can be accelerated by inappropriate pH, high temperatures, or exposure to light and oxygen. | 1. Verify Storage Conditions: Ensure the compound is stored at the recommended temperature (typically -20°C or lower for long-term storage) and protected from light. 2. Prepare Fresh Solutions: Whenever possible, prepare solutions immediately before use. 3. pH Control: Maintain the pH of the solution within a neutral to slightly acidic range (pH 6-7). Use buffered solutions for experiments. 4. Use High-Purity Solvents: Solvents should be de-gassed and of high purity to minimize oxidative and reactive impurities. |

| Precipitation in Solution | Poor Solubility: this compound's solubility may be limited in certain aqueous buffers. pH-Dependent Solubility: Changes in pH can affect the ionization state of the molecule, leading to decreased solubility. Salt Concentration: High salt concentrations in buffers can sometimes lead to "salting out" of the compound. | 1. Solvent Selection: Test solubility in a small range of biocompatible solvents (e.g., DMSO, ethanol) before preparing stock solutions. Dilute stock solutions into aqueous buffers. 2. pH Adjustment: Carefully adjust the pH of the buffer to optimize solubility. A pH titration experiment on a small scale can identify the optimal range. 3. Sonication: Gentle sonication can help dissolve the compound. 4. Avoid High Salt Buffers: If possible, use buffers with lower salt concentrations. |

| Inconsistent Experimental Results | Variable Stock Concentration: This can result from incomplete dissolution or degradation of the stock solution over time. Adsorption to Labware: The compound may adsorb to plastic or glass surfaces, especially at low concentrations. | 1. Quantify Stock Solutions: Use UV-Vis spectrophotometry or another appropriate method to confirm the concentration of freshly prepared stock solutions. 2. Use Low-Adsorption Labware: Utilize low-protein-binding tubes and pipette tips. 3. Include Proper Controls: Always include positive and negative controls in your experiments to ensure the reliability of the results. |

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: While specific solubility data for this compound is not widely published, for compounds with similar characteristics, it is recommended to first attempt dissolution in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. Subsequently, this stock solution can be diluted to the final working concentration in the desired aqueous buffer. Always verify the final concentration of the organic solvent is compatible with your experimental system.

Q2: What are the optimal storage conditions for this compound in solution?

A2: For maximum stability, it is recommended to prepare single-use aliquots of this compound solutions and store them at -80°C. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. If short-term storage (a few days) is necessary, solutions should be kept at 4°C and protected from light.

Q3: How does pH affect the stability of this compound?

A3: this compound contains a 2-amidinoethylamino moiety.[1] The amidine group is known to be susceptible to hydrolysis, particularly under acidic or alkaline conditions. To maintain stability, it is advisable to keep solutions at a neutral to slightly acidic pH (around 6.0-7.0).

Q4: Is this compound sensitive to light?

A4: The presence of a 2,4-hexadienoyl moiety, which contains conjugated double bonds, suggests that this compound may be susceptible to photodegradation.[1] It is recommended to protect all solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil.

Q5: What are the likely degradation pathways for this compound?

A5: Based on its known functional groups, the primary degradation pathways are likely:

-

Hydrolysis: The amidine group can hydrolyze, especially at non-neutral pH.

-

Oxidation: The conjugated double bonds in the hexadienoyl moiety are susceptible to oxidation. The presence of dissolved oxygen or oxidizing agents in the solvent can facilitate this process.

Experimental Protocols

Protocol for Assessing this compound Stability

This protocol outlines a general method for evaluating the stability of this compound under various conditions using High-Performance Liquid Chromatography (HPLC).

-

Preparation of Stock Solution:

-

Accurately weigh a known amount of this compound.

-

Dissolve in a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution.

-

-

Preparation of Test Solutions:

-

Dilute the stock solution into different buffers representing a range of pH values (e.g., pH 4, 7, 9).

-

Prepare separate sets of samples for testing at different temperatures (e.g., 4°C, 25°C, 37°C).

-

Prepare a set of samples in amber vials and another in clear vials to assess light sensitivity.

-

-

Time-Point Analysis:

-

At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each test solution.

-

Immediately analyze the aliquot by a validated stability-indicating HPLC method.

-

-

HPLC Analysis:

-

Use a suitable C18 column.

-

Employ a mobile phase gradient that allows for the separation of the parent this compound peak from any potential degradation products.

-

Monitor the elution profile using a UV detector at a wavelength appropriate for the chromophores in this compound.

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.

-

Plot the percentage remaining versus time for each condition to determine the degradation rate.

-

Visualizations

Caption: Workflow for assessing this compound stability.

Caption: Postulated mechanism of this compound action.

References

Technical Support Center: Enhancing the Antibacterial Efficacy of Sperabillin A

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in optimizing the antibacterial efficacy of Sperabillin A.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?